Methyl thiazolidine-2-carboxylate hydrochloride

説明

Chemical Identity and Nomenclature

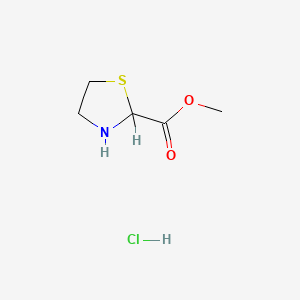

This compound is characterized by its molecular formula C5H10ClNO2S, representing the hydrochloride salt of the parent ester compound. The compound possesses a molecular weight of 183.65-183.66 grams per mole, with slight variations reported across different sources due to measurement precision. The International Union of Pure and Applied Chemistry name for this compound is methyl 1,3-thiazolidine-2-carboxylate hydrochloride, reflecting its systematic nomenclature based on the thiazolidine ring structure.

The compound exists under multiple Chemical Abstracts Service registry numbers, with 33305-08-7 and 50703-06-5 being the most commonly referenced. This dual numbering system arises from different registration protocols and salt forms. The compound is also known by several synonymous names including 2-thiazolidinecarboxylic acid methyl ester hydrochloride, methyl 1,3-thiazolane-2-carboxylate hydrochloride, and thiazolidine-2-carboxylic acid methyl ester hydrochloride.

The structural identity of this compound features a five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3, with a carboxylate ester substituent at position 2. The simplified molecular-input line-entry system representation is COC(=O)C1NCCS1, which describes the connectivity pattern of the molecule. The International Chemical Identifier key IEYXUDKJVHYWOM-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound in chemical databases.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of thiazolidine chemistry, which traces its origins to early twentieth-century synthetic methodology. The foundational synthetic approaches to thiazolidine core structures were first reported in 1923 by Kallenberg, who developed methods for constructing the heterocyclic framework through cyclization reactions involving carbonyl sulfide and α-halogenated carboxylic acids. This pioneering work established the fundamental principles that would later enable the synthesis of more complex thiazolidine derivatives, including ester-functionalized variants.

The development of thiazolidine-2-carboxylic acid derivatives gained significant momentum through biochemical research in the 1980s. Fitzpatrick and Massey conducted comprehensive studies on thiazolidine-2-carboxylic acid as a substrate for amino acid oxidase, demonstrating its formation from cysteamine and glyoxylate with a second-order rate constant of 84 min⁻¹M⁻¹ at 37°C and pH 7.5. Their research established the biochemical relevance of thiazolidine-2-carboxylic acid derivatives and provided crucial insights into their metabolic behavior, laying the groundwork for further synthetic modifications including esterification reactions.

The specific synthesis and characterization of this compound emerged from the need for more stable and soluble derivatives of thiazolidine-2-carboxylic acid. The esterification of the carboxylic acid functionality to form methyl esters became a standard approach for improving compound stability and facilitating purification processes. The hydrochloride salt formation represents a further refinement in compound development, enhancing water solubility and crystallization properties essential for both research applications and potential pharmaceutical development.

Modern synthetic methodologies for producing this compound have evolved to include enzymatic approaches and microwave-assisted synthesis techniques. Recent developments in green chemistry have emphasized the use of environmentally friendly catalysts and solvent systems, reflecting contemporary priorities in sustainable chemical synthesis. These advances have made the compound more accessible for research purposes while maintaining the high purity standards required for scientific applications.

Role in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry as both a synthetic building block and a model compound for understanding sulfur-nitrogen heterocycle reactivity. The thiazolidine ring system represents one of the most important five-membered heterocycles containing both sulfur and nitrogen, serving as a structural motif in numerous biologically active compounds. The presence of the ester functionality at the 2-position provides additional synthetic versatility, enabling further chemical transformations that expand the compound's utility in medicinal chemistry applications.

The compound's role in heterocyclic chemistry is exemplified by its use in the synthesis of thiazolidinedione derivatives, which represent an important class of pharmaceutical compounds. Research has demonstrated that thiazolidine-2-carboxylate derivatives can undergo various chemical transformations including alkylation reactions, condensation reactions with aldehydes, and cycloaddition reactions to form more complex heterocyclic structures. These synthetic pathways highlight the compound's function as a versatile intermediate in the construction of diverse molecular architectures.

The stereochemical aspects of this compound contribute significantly to its importance in heterocyclic chemistry. The compound possesses a chiral center at the 2-position, leading to the existence of both enantiomeric forms. High-performance liquid chromatography methods using chiral stationary phases have been developed for the separation and analysis of these enantiomers, with pre-column derivatization techniques enabling effective resolution. The stereochemical properties of this compound make it valuable for studies in asymmetric synthesis and chiral recognition processes.

Recent advances in thiazolidine chemistry have expanded the synthetic applications of this compound through the development of novel reaction methodologies. Base-catalyzed synthesis approaches have been employed to create libraries of thiazolidine derivatives using multi-component reactions involving aldehydes, amines, and thiazolidine precursors. Surface-mediated synthesis techniques using silica gel as a promoter have enabled room-temperature condensation reactions, providing environmentally friendly synthetic routes. These methodological advances have enhanced the compound's accessibility and utility in contemporary heterocyclic synthesis programs.

特性

CAS番号 |

50703-06-5 |

|---|---|

分子式 |

C5H10ClNO2S |

分子量 |

183.66 g/mol |

IUPAC名 |

methyl 1,3-thiazolidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H |

InChIキー |

YEFOSJYXVLNYSL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1NCCS1.Cl |

正規SMILES |

COC(=O)C1CSCN1.Cl |

ピクトグラム |

Irritant |

配列 |

X |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl thiazolidine-2-carboxylate hydrochloride can be synthesized through the esterification of thiazolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

Methyl thiazolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to thiazolidine-2-carboxylic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-carboxylic acid, and various substituted derivatives depending on the nucleophile used .

科学的研究の応用

Antidiabetic Agents

Methyl thiazolidine-2-carboxylate hydrochloride is structurally related to thiazolidinediones, a class of medications primarily used for the treatment of type 2 diabetes mellitus. These compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and regulating glucose metabolism. Research indicates that derivatives of thiazolidinediones exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds derived from this scaffold have shown effectiveness against various bacterial strains.

- Antioxidant Properties : They can scavenge free radicals, potentially reducing oxidative stress associated with diabetes complications .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, hybrid compounds combining thiazolidine and triazole moieties have demonstrated promising anticancer activity through multiple mechanisms, including:

- Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cancer cell growth.

- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins .

Biopesticides

The compound has been explored as a potential biopesticide due to its ability to inhibit certain plant pathogens. Studies indicate that this compound can disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for developing environmentally friendly pest control agents.

Plant Growth Regulators

Research has also suggested that this compound may act as a growth regulator in plants, enhancing growth rates and resistance to environmental stresses. The mechanism involves modulation of plant hormonal pathways, which can lead to improved yield and stress tolerance .

Table 1: Pharmacological Activities of this compound Derivatives

Case Study 1: Antidiabetic Effects

A clinical trial evaluated the efficacy of a thiazolidinedione derivative in patients with type 2 diabetes. Results showed significant improvements in glycemic control compared to placebo groups, supporting the compound's role as an insulin sensitizer .

Case Study 2: Cancer Inhibition

In vitro studies on hybrid compounds containing this compound demonstrated substantial inhibition of cancer cell proliferation across several lines, including breast and prostate cancers. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

作用機序

The mechanism of action of methyl thiazolidine-2-carboxylate hydrochloride involves its interaction with the angiotensin converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .

類似化合物との比較

Thiazolidine-2-Carboxylic Acid (CAS: 16310-13-7)

- Structure : Same thiazolidine ring but replaces the methyl ester with a carboxylic acid group.

- Molecular Formula: C₄H₇NO₂S.

- Key Differences: Higher polarity due to the carboxylic acid group, enhancing solubility in polar solvents. Potential for chelation or coordination chemistry, unlike the ester derivative.

- Applications : Used as a precursor in peptide synthesis or metal-organic frameworks .

Thiazolidine-2,4-Dicarboxylic Acid (CAS: 30097-06-4)

- Structure : Contains two carboxylic acid groups at positions 2 and 4 of the thiazolidine ring.

- Molecular Formula: C₅H₇NO₄S.

- Key Differences: Increased acidity and chelating capacity compared to mono-functionalized derivatives. Potential use in asymmetric catalysis or as a ligand in coordination polymers.

- Applications : Explored in materials science and enantioselective synthesis .

Methyl 2-Ethyl-1,3-Thiazolidine-4-Carboxylate Hydrochloride

- Structure : Features an ethyl substituent at the 2-position and a methyl ester at the 4-position.

- Molecular Formula: C₇H₁₄ClNO₂S (estimated).

- Altered steric effects may influence reactivity in nucleophilic substitutions .

2-Methyl-1,3-Thiazole-4-Carboxylic Acid Hydrochloride (CAS: 1311043-74-9)

- Structure : Aromatic thiazole ring (unsaturated) instead of a saturated thiazolidine.

- Molecular Formula: C₅H₆ClNO₂S.

- Key Differences :

- Conjugated π-system in the thiazole ring increases stability and alters electronic properties.

- Likely higher thermal stability compared to thiazolidine derivatives.

- Applications : Used in drug discovery for kinase inhibitors or antimicrobial agents .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Functional Groups |

|---|---|---|---|---|---|

| Methyl thiazolidine-2-carboxylate HCl | 50703-06-5 | C₅H₁₀ClNO₂S | 183.65 | ~158 (decomp.) | Ester, hydrochloride salt |

| Thiazolidine-2-carboxylic acid | 16310-13-7 | C₄H₇NO₂S | 133.17 | Not reported | Carboxylic acid |

| Thiazolidine-2,4-dicarboxylic acid | 30097-06-4 | C₅H₇NO₄S | 177.18 | Not reported | Dicarboxylic acid |

| 2-Methyl-1,3-thiazole-4-carboxylic acid HCl | 1311043-74-9 | C₅H₆ClNO₂S | 179.63 | Not reported | Carboxylic acid, thiazole ring |

生物活性

Methyl thiazolidine-2-carboxylate hydrochloride (MTCH) is a cyclic secondary amino acid derivative with notable biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : CHNOS · HCl

- Molecular Weight : 183.66 g/mol

MTCH's structure includes a thiazolidine ring, which contributes to its biological activity by influencing protein interactions and enzymatic processes.

Angiotensin-Converting Enzyme (ACE) Inhibition

MTCH primarily exerts its effects through the inhibition of ACE, an enzyme crucial for regulating blood pressure and fluid balance. By inhibiting ACE, MTCH reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure levels. This mechanism has significant implications for cardiovascular health.

Biological Activities

-

ACE Inhibition

- Effectiveness : MTCH has demonstrated effective ACE inhibitory activity in various studies, making it a candidate for treating hypertension and related cardiovascular conditions.

- Dosage Effects : Research indicates that lower doses of MTCH effectively inhibit ACE without significant adverse effects in animal models.

-

Antibacterial Properties

- MTCH has shown potential antibacterial activity, suggesting its application in medicinal chemistry for developing new antibiotics.

-

Metabolic Modulation

- The compound influences metabolic pathways due to its structural similarity to amino acids, which can affect protein synthesis and enzymatic activity.

-

Cellular Effects

- MTCH affects cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of ACE leads to reduced angiotensin II levels, promoting vasodilation and influencing cellular responses.

Case Studies and Experimental Results

Applications in Scientific Research

MTCH is utilized across various fields due to its diverse biological activities:

- Medicinal Chemistry : Explored as a therapeutic agent for hypertension and other cardiovascular diseases.

- Biochemical Research : Used as a reagent in studies examining amino acid metabolism and enzyme interactions.

- Pharmaceutical Development : Investigated as an intermediate in synthesizing bioactive compounds.

Future Directions

Further research is needed to elucidate the specific binding affinities of MTCH with biological targets and to explore its full therapeutic potential. Studies focusing on its pharmacokinetics, long-term effects, and broader applications in disease models are essential for advancing its use in clinical settings.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl thiazolidine-2-carboxylate hydrochloride, and how should they be validated?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, as demonstrated in studies on structurally similar compounds like Tizanidine Hydrochloride . Parameters include a C18 column (4.6 × 250 mm, 5 µm), mobile phase (e.g., phosphate buffer:acetonitrile, 70:30 v/v), flow rate 1.0 mL/min, and detection at 230 nm. Validation requires testing linearity (5–150 µg/mL), precision (RSD < 2%), and recovery (98–102%) . Mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential for structural confirmation, referencing protocols for thiazole derivatives .

Q. How can researchers optimize synthesis conditions to achieve high yields of this compound?

- Methodology : Use a stepwise approach:

Intermediate preparation : Synthesize the thiazolidine ring via cyclization of cysteine derivatives with aldehydes under acidic conditions (e.g., HCl) .

Esterification : React with methyl chloroformate in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .

Purification : Recrystallize from ethanol/water (1:3) to achieve ≥97% purity, as validated for analogous thiazolecarboximidamide salts .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis (e.g., every 6 months). Avoid aqueous solutions unless buffered at pH 4–6, as acidic hydrolysis is a known degradation pathway for thiazole esters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) can simulate interactions with cysteine proteases or antioxidant enzymes, leveraging SMILES notation (e.g.,

Cl.CC1=NC(CCl)=CS1for related thiazoles) to define ligand parameters . Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for Methyl thiazolidine-2-carboxylate derivatives?

- Methodology :

- Source analysis : Compare synthesis protocols (e.g., purity levels ≥97% vs. <95% in conflicting studies) .

- Assay standardization : Normalize cell-based assays using controls like L-NAME (NO synthase inhibitor) to account for variability in oxidative stress models .

- Meta-analysis : Aggregate data from public databases (e.g., PubChem, EPA DSSTox) while excluding non-peer-reviewed sources .

Q. How can derivatization of this compound enhance its pharmacokinetic properties?

- Methodology :

- Functionalization : Introduce sulfonyl or propionamide groups at the 4-position via nucleophilic substitution, as shown for articaine derivatives .

- Prodrug design : Link to polyethylene glycol (PEG) chains via ester bonds to improve solubility and half-life, using protocols validated for thiazole Mannich bases .

- In vivo testing : Monitor plasma NO levels (via Griess assay) to assess bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。